![molecular formula C6Br2O3S B1375947 4,6-Dibromothieno[3,4-c]furan-1,3-dione CAS No. 1015423-45-6](/img/structure/B1375947.png)
4,6-Dibromothieno[3,4-c]furan-1,3-dione
Descripción general
Descripción
4,6-Dibromothieno[3,4-c]furan-1,3-dione is a useful reactant in organic synthesis .
Synthesis Analysis
The synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione involves the reaction of 4,6-dibromothieno[3,4-c]furan-1,3-dione with 2-aminofluorene in freshly distilled THF. The reaction is stirred at 50 °C for 4 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 4,6-Dibromothieno[3,4-c]furan-1,3-dione is C6Br2O3S. Its InChI code is 1S/C6Br2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9 and its InChI key is OQMJQMGTDSIYNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,6-Dibromothieno[3,4-c]furan-1,3-dione has a molecular weight of 311.94 g/mol. It has a topological polar surface area of 71.6 Ų. It has no hydrogen bond donors but has 4 hydrogen bond acceptors. It has no rotatable bonds. Its exact mass is 311.79144 g/mol and its monoisotopic mass is 309.79349 g/mol .Aplicaciones Científicas De Investigación
Electrosynthesis and Photoreactivity
- The compound 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, synthesized via cathodic reduction involving dibromo compounds similar to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, demonstrates significant electrosynthetic applications. It exhibits interesting photoreactivity under sunlight exposure, transforming into tris-indanedione (Horcajada et al., 2007).
Electropolymerization and Optical Properties
- Research on thieno[3,4-c]pyrrole-4,6-dione-based monomers, closely related to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, reveals their utility in electropolymerization. These monomers and their polymers display dual absorption bands, indicating potential applications in optoelectronic devices due to their intriguing redox and optical properties (Çakal et al., 2020).
Synthesis of Heterocyclic Compounds
- The synthesis of 1H-furan-2,5-dione derivatives, structurally related to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, has been explored for its potential in creating a variety of heterocyclic compounds. These substances exhibit potential biological activities, highlighting the versatility of furan-dione derivatives in chemical synthesis (Moon et al., 2010).
Molecular Structure and Hydrogen Bonding
- Investigations into compounds like 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, similar to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, have provided insights into their molecular structures. Analysis of hydrogen bonding patterns in these structures can inform the design of novel compounds with specific properties (Qian, 2008).
Organic Electronics Applications
- The synthesis and design of donor–acceptor copolymers incorporating structures analogous to 4,6-Dibromothieno[3,4-c]furan-1,3-dione have shown promising applications in organic electronics. These copolymers exhibit significant improvements in device performance, indicating their potential in advanced technological applications (Yuan et al., 2012).
Divergent Synthesis of Substituted Furans
- Divergent synthesis approaches utilizing 2-hydroxy-1,4-diones, akin to 4,6-Dibromothieno[3,4-c]furan-1,3-dione, have been explored for generating a variety of substituted furan derivatives. These methodologies provide a universal strategy for creating diverse furan derivatives with potential applications in various fields (Liu et al., 2021).
Electrooptical Property Studies
- Studies on copolymers based on furo[3,4-c]pyrrole-4,6-dione and related compounds have revealed significant insights into their electrooptical properties. Understanding these properties is essential for developing new materials for optoelectronic applications (Beaupré et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4,6-dibromothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMJQMGTDSIYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1C(=O)OC2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857033 | |
| Record name | 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromothieno[3,4-c]furan-1,3-dione | |
CAS RN |
1015423-45-6 | |
| Record name | 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3,4-thiophenedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




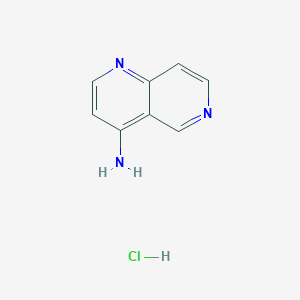


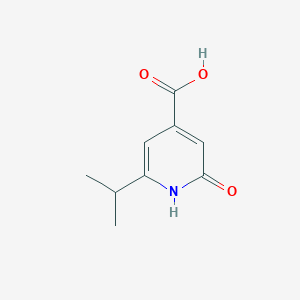

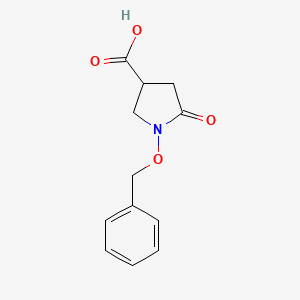
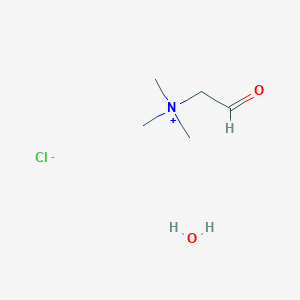
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)
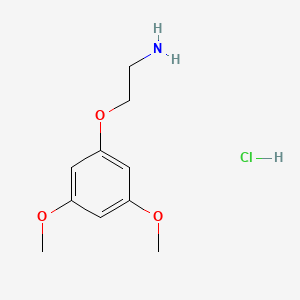
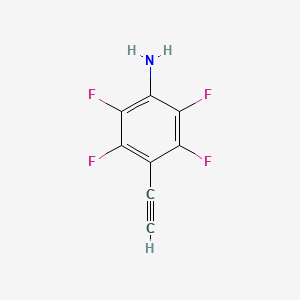

![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)